molecular formula C12H11IN2 B7771858 2-Methylnorharmane iodide

2-Methylnorharmane iodide

Cat. No. B7771858
M. Wt: 310.13 g/mol
InChI Key: UUUXZXBTEIHVDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylnorharmane iodide is a useful research compound. Its molecular formula is C12H11IN2 and its molecular weight is 310.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylnorharmane iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylnorharmane iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Neurodegenerative Diseases : 2-Methylnorharmane has been investigated for its role as an etiological factor in Parkinson's disease. One study explored the interaction between 2-methylnorharmane and human brain proteins, identifying several that may be relevant to Parkinson's disease. Proteins such as alpha-tubulin, paraoxonase, dorfin, fatty acid binding protein, and platelet-activating factor acetylhydrolase were identified as interacting with 2-methylnorharmane. This interaction is particularly significant because of dorfin's homology with parkin, a gene associated with early-onset Parkinson's disease. The study lays a foundation for future research on how 2-methylnorharmane might affect these proteins' function in vitro and in vivo (Gearhart, Toole, & Beach, 2002).

  • Chemical Synthesis : Another research avenue for 2-methylnorharmane iodide is in chemical synthesis, particularly in the creation of radiolabeled compounds. For example, it has been used in the improved method for cross-coupling reactions with [11C]methyl iodide for synthesizing labeled prostaglandin analogs, which have applications in medical imaging and pharmaceutical development (Björkman et al., 2000).

  • Environmental Interactions : In environmental science, the methylation of mercury by methyl iodide in natural water, which 2-methylnorharmane iodide is related to, has been studied. It was found that methylation can occur under sunlight, turning mercury into more toxic forms. This has implications for understanding the environmental impact of related compounds and how they might contribute to mercury toxicity in natural water systems (Yin et al., 2014).

properties

IUPAC Name

2-methyl-9H-pyrido[3,4-b]indol-2-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2.HI/c1-14-7-6-10-9-4-2-3-5-11(9)13-12(10)8-14;/h2-8H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUXZXBTEIHVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC2=C(C=C1)C3=CC=CC=C3N2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylnorharmane iodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.